[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol
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Overview
Description
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol is an organic compound with the molecular formula C20H18O2 It is characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to two additional phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form diphenylmethane. This intermediate is then subjected to further reactions to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of [4-[3-[4-(Carboxy)phenyl]phenyl]phenyl]methanol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
[4-[3-[4-(Carboxy)phenyl]phenyl]phenyl]methanol: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
[4-[3-[4-(Methoxy)phenyl]phenyl]phenyl]methanol: Contains a methoxy group instead of a hydroxymethyl group.
[4-[3-[4-(Amino)phenyl]phenyl]phenyl]methanol: Features an amino group in place of the hydroxymethyl group.
Uniqueness
The uniqueness of [4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol lies in its specific combination of functional groups and phenyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[3-[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-12,21-22H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDFKQWGZUEYDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658265 |
Source
|
Record name | ([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6249-92-9 |
Source
|
Record name | ([1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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